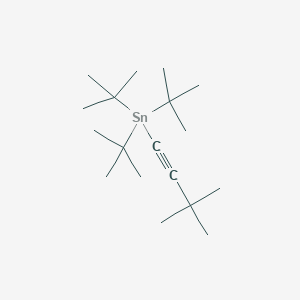
Tri-tert-butyl(3,3-dimethylbut-1-yn-1-yl)stannane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tri-tert-butyl(3,3-dimethylbut-1-yn-1-yl)stannane is an organotin compound characterized by the presence of a tin atom bonded to a tert-butyl group and a 3,3-dimethylbut-1-yn-1-yl group. This compound is of interest in organic synthesis and materials science due to its unique structural properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tri-tert-butyl(3,3-dimethylbut-1-yn-1-yl)stannane typically involves the reaction of 3,3-dimethyl-1-butyne with a tin-based reagent. One common method is the hydrostannation of 3,3-dimethyl-1-butyne using tri-tert-butylstannane under specific conditions such as the presence of a catalyst and controlled temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of production.
Analyse Des Réactions Chimiques
Types of Reactions
Tri-tert-butyl(3,3-dimethylbut-1-yn-1-yl)stannane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different organotin derivatives.
Substitution: The stannane group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Halogenating agents like bromine or chlorine can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield organotin oxides, while substitution can produce halogenated derivatives .
Applications De Recherche Scientifique
Tri-tert-butyl(3,3-dimethylbut-1-yn-1-yl)stannane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the formation of carbon-tin bonds.
Biology: The compound can be used in the study of organotin compounds’ biological activity and toxicity.
Medicine: Research into its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of advanced materials and as a catalyst in polymerization reactions.
Mécanisme D'action
The mechanism by which Tri-tert-butyl(3,3-dimethylbut-1-yn-1-yl)stannane exerts its effects involves the interaction of the tin atom with various molecular targets. The compound can participate in coordination chemistry, forming complexes with other molecules. The pathways involved include the formation of organometallic intermediates that facilitate various chemical transformations .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tri-tert-butylstannane: Similar in structure but lacks the 3,3-dimethylbut-1-yn-1-yl group.
3,3-Dimethyl-1-butyne: Contains the same alkyne group but without the tin atom.
Triethylstannane: Another organotin compound with ethyl groups instead of tert-butyl groups.
Uniqueness
Tri-tert-butyl(3,3-dimethylbut-1-yn-1-yl)stannane is unique due to the combination of the bulky tert-butyl groups and the reactive alkyne moiety. This combination imparts distinct reactivity and stability, making it valuable in specific synthetic applications .
Propriétés
Numéro CAS |
104959-73-1 |
|---|---|
Formule moléculaire |
C18H36Sn |
Poids moléculaire |
371.2 g/mol |
Nom IUPAC |
tritert-butyl(3,3-dimethylbut-1-ynyl)stannane |
InChI |
InChI=1S/C6H9.3C4H9.Sn/c1-5-6(2,3)4;3*1-4(2)3;/h2-4H3;3*1-3H3; |
Clé InChI |
BUKHFRHTUAFWJC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C#C[Sn](C(C)(C)C)(C(C)(C)C)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


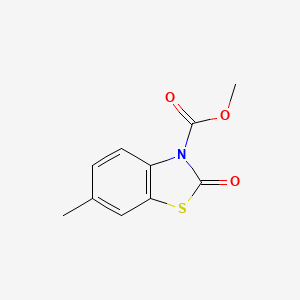
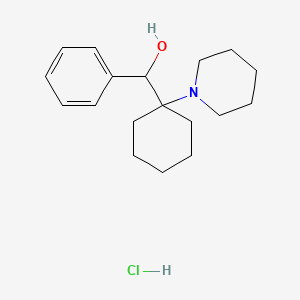
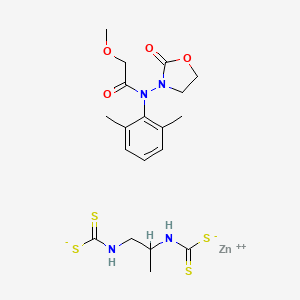
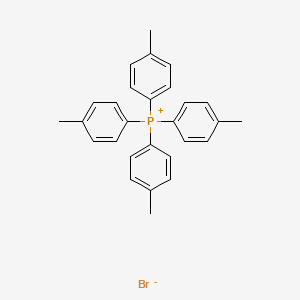
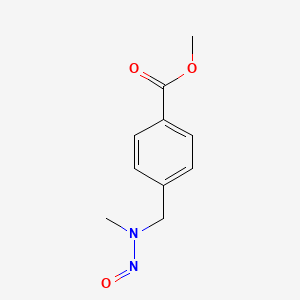
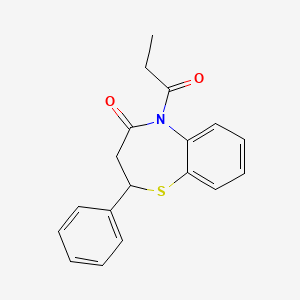

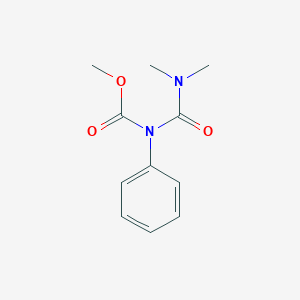

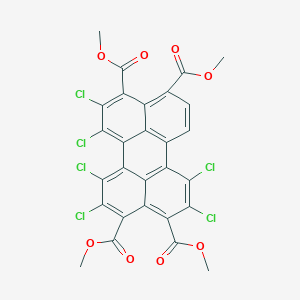
![4,6-dimethyl-2-[(2E)-2-(4-nitrobenzylidene)hydrazinyl]pyrimidine](/img/structure/B14339738.png)
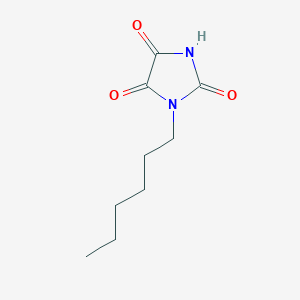

![N-{4-Bromo-2-[dimethoxy(phenyl)methyl]phenyl}pyridine-4-carboxamide](/img/structure/B14339764.png)
